molecular formula C22H17ClFN3O4 B10769502 Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate CAS No. 1435938-30-9

Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate

Cat. No.: B10769502
CAS No.: 1435938-30-9
M. Wt: 445.9 g/mol
InChI Key: XYGVIBXOJOOCFR-BRZXBJTJSA-N
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Description

Midazolam-d4 (maleate) (CRM) is a deuterated form of midazolam, a benzodiazepine derivative. It is used as a certified reference material for the quantification of midazolam in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Midazolam itself is widely used for its sedative, anxiolytic, muscle relaxant, anticonvulsant, and amnesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Midazolam-d4 (maleate) involves the incorporation of deuterium atoms into the midazolam molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of Midazolam-d4 (maleate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity and chemical purity. The product is then formulated as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Midazolam-d4 (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced imidazole ring compounds, and halogenated or alkylated analogs. These products are often used as intermediates in further synthetic processes or as reference standards in analytical applications .

Scientific Research Applications

Midazolam-d4 (maleate) is extensively used in scientific research for various applications:

Mechanism of Action

Midazolam-d4 (maleate) exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. The deuterated form, Midazolam-d4, is used as an internal standard and does not exert pharmacological effects itself .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Midazolam-d4 (maleate) is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical applications. This isotopic labeling allows for precise quantification and differentiation from the non-deuterated form in complex biological matrices .

Properties

CAS No.

1435938-30-9

Molecular Formula

C22H17ClFN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;8-chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine

InChI

InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D,3D,4D,5D;

InChI Key

XYGVIBXOJOOCFR-BRZXBJTJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=CN=C(N3C4=C2C=C(C=C4)Cl)C)F)[2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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